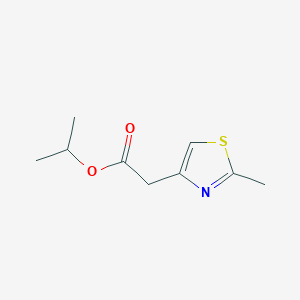

Isopropyl 2-(2-methyl-1,3-thiazol-4-yl)acetate

Description

Isopropyl 2-(2-methyl-1,3-thiazol-4-yl)acetate is a thiazole-containing ester derivative. Thiazoles are sulfur- and nitrogen-containing heterocycles widely utilized in medicinal and agrochemical research due to their bioisosteric properties and metabolic stability. The compound’s structure comprises a 2-methylthiazole core linked to an acetate ester group substituted with an isopropyl moiety.

Properties

IUPAC Name |

propan-2-yl 2-(2-methyl-1,3-thiazol-4-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-6(2)12-9(11)4-8-5-13-7(3)10-8/h5-6H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMRPSBRLWKSORS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)CC(=O)OC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Isopropyl 2-(2-methyl-1,3-thiazol-4-yl)acetate can be synthesized through several methods. One common approach involves the reaction of 2-methyl-1,3-thiazole with isopropyl acetate in the presence of a base catalyst. The reaction typically occurs under reflux conditions, with the mixture being heated to facilitate the esterification process.

Another method involves the alkylation of 2-methyl-1,3-thiazole with isopropyl bromide in the presence of a strong base such as sodium hydride. This reaction is carried out in an aprotic solvent like dimethylformamide, which helps to stabilize the intermediate species formed during the reaction.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and heat transfer, resulting in higher yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the industrial production methods.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2-(2-methyl-1,3-thiazol-4-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of thiazolidine derivatives.

Substitution: The thiazole ring in the compound can undergo electrophilic substitution reactions, particularly at the C-2 and C-5 positions. Common reagents for these reactions include halogens and nitrating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.

Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid); reactions are conducted under controlled temperatures to prevent overreaction.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Thiazolidine derivatives

Substitution: Halogenated thiazoles, nitrothiazoles

Scientific Research Applications

Isopropyl 2-(2-methyl-1,3-thiazol-4-yl)acetate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics.

Medicine: Explored for its potential as an anti-inflammatory and analgesic agent due to its ability to modulate specific biochemical pathways.

Industry: Utilized in the production of specialty chemicals, including flavors and fragrances, due to its unique aromatic properties.

Mechanism of Action

The mechanism of action of isopropyl 2-(2-methyl-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit the activity of certain enzymes involved in inflammatory processes, thereby reducing inflammation and pain. The thiazole ring structure allows the compound to bind to enzyme active sites, blocking their activity and preventing the progression of inflammatory responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compounds sharing the 2-methyl-1,3-thiazol-4-yl moiety but differing in substituents include:

- MTEP (3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]piperidine): Features an ethynyl-piperidine group, enhancing its ability to cross the blood-brain barrier (BBB) for CNS-targeted mGlu5 antagonism.

- MPEP (2-methyl-6-(phenylethynyl)pyridine): A pyridine derivative with a phenylethynyl group, also acting as an mGlu5 antagonist but with distinct pharmacokinetic properties.

- (2-Methyl-1,3-thiazol-4-yl)methanol: A simpler derivative with a hydroxymethyl group, likely serving as a synthetic intermediate.

Physicochemical Properties

*Calculated based on formula C₉H₁₃NO₂S.

Key Research Findings

- Metabolic Stability : Ester derivatives like this compound may exhibit improved metabolic stability over alcohol or acid analogues due to reduced susceptibility to hydrolysis.

- Receptor Selectivity : MTEP and MPEP both target mGlu5 but differ in off-target effects; MPEP shows anxiolytic activity without significant locomotor suppression.

- Synthetic Utility: Derivatives such as (2-methyl-1,3-thiazol-4-yl)methanol are critical intermediates for synthesizing complex thiazole-based pharmaceuticals.

Biological Activity

Isopropyl 2-(2-methyl-1,3-thiazol-4-yl)acetate is a thiazole derivative that has garnered attention for its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential applications in various fields including medicine and agriculture.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its pharmacological significance. The presence of the isopropyl group enhances its lipophilicity, potentially influencing its interaction with biological membranes and targets.

The compound's biological activity is primarily attributed to its ability to interact with specific enzymes involved in inflammatory processes. It inhibits the activity of certain enzymes, thus reducing inflammation and pain. The thiazole ring structure allows it to bind effectively to enzyme active sites, blocking their function and preventing the progression of inflammatory responses.

1. Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. It modulates biochemical pathways associated with inflammation, making it a candidate for therapeutic applications in inflammatory diseases.

2. Antimicrobial and Antifungal Properties

The compound has been investigated for its potential antimicrobial and antifungal activities. Studies have shown that it can inhibit the growth of various pathogens, suggesting its utility in developing new antibiotics .

3. Anticancer Potential

This compound has demonstrated cytotoxic effects against several cancer cell lines. For instance, derivatives of thiazole compounds have shown promising results in inhibiting tumor cell proliferation, indicating potential as an anticancer agent .

Table 1: Summary of Biological Activities

Research Applications

This compound serves as a valuable building block in chemical synthesis, particularly in creating more complex thiazole derivatives for pharmaceutical and agrochemical applications. Its unique properties make it suitable for developing specialty chemicals used in flavors and fragrances.

Q & A

Basic Research Questions

Q. What are the critical steps and conditions for synthesizing Isopropyl 2-(2-methyl-1,3-thiazol-4-yl)acetate with high yield and purity?

- Methodological Answer : The synthesis typically involves condensation reactions between thioamide derivatives and α-haloesters. For example, refluxing 2-methylthiazole-4-thioamide with isopropyl bromoacetate in a polar aprotic solvent (e.g., ethanol or acetonitrile) under nitrogen atmosphere can yield the target compound. Reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 molar ratio of thioamide to α-haloester) are critical for minimizing side products. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures ≥95% purity .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer : A combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135 for functional group identification), high-resolution mass spectrometry (HRMS) for molecular ion verification, and infrared (IR) spectroscopy for detecting ester and thiazole moieties is recommended. For crystalline samples, single-crystal X-ray diffraction (SC-XRD) with SHELX software can resolve ambiguities in stereochemistry .

Q. What safety protocols should be followed when handling this compound in the laboratory?

- Methodological Answer : Use fume hoods to avoid inhalation (GHS H319: Causes serious eye irritation). Wear nitrile gloves and lab coats to prevent skin contact. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste. Store in amber vials at 2–8°C under anhydrous conditions to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

- Methodological Answer : Cross-validate NMR assignments using 2D techniques (COSY, HSQC, HMBC) to confirm coupling patterns and connectivity. For mass spectrometry, employ tandem MS (MS/MS) to fragment molecular ions and match fragmentation pathways with in silico predictions (e.g., CFM-ID). If crystallinity is an issue, use dynamic nuclear polarization (DNP) NMR to enhance sensitivity .

Q. What strategies optimize reaction yields during scale-up synthesis of thiazole-acetate derivatives?

- Methodological Answer : Apply design of experiments (DoE) to identify critical parameters (e.g., solvent polarity, catalyst loading). For example, a central composite design (CCD) can model the interaction between reaction temperature (60–100°C) and catalyst concentration (0.5–2 mol%). Continuous flow reactors may improve heat transfer and reduce side reactions compared to batch processes .

Q. How do computational methods enhance understanding of this compound’s biological interactions?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) can predict binding affinities to targets like cyclooxygenase-2 (COX-2) or bacterial enoyl-ACP reductase. Molecular dynamics (MD) simulations (AMBER, GROMACS) assess stability of ligand-protein complexes over 100-ns trajectories. Density functional theory (DFT) calculations (B3LYP/6-311++G**) quantify electronic properties (HOMO-LUMO gaps) influencing reactivity .

Q. What approaches are used to study structure-activity relationships (SAR) for thiazole-acetate derivatives?

- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., methyl → trifluoromethyl at the thiazole C2 position). Evaluate bioactivity via enzyme inhibition assays (e.g., MIC for antimicrobial activity) and correlate results with steric/electronic parameters (Hammett σ constants). QSAR models (CoMFA, CoMSIA) can predict activity cliffs and guide lead optimization .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported biological activities of structurally similar thiazole derivatives?

- Methodological Answer : Replicate assays under standardized conditions (e.g., ATPase inhibition assays at pH 7.4, 37°C). Verify compound purity via HPLC-UV/ELSD and rule out assay interference (e.g., fluorescence quenching in high-throughput screens). Meta-analyses of published data using tools like RevMan can identify confounding variables (e.g., cell line variability) .

Q. What experimental controls are critical for validating the stability of this compound in biological matrices?

- Methodological Answer : Include stability controls in plasma/PBS at 37°C over 24 hours, with LC-MS/MS quantification at 0, 6, 12, and 24-hour intervals. Use deuterated internal standards (e.g., D₃-isopropyl acetate) to correct for matrix effects. Assess photodegradation under UV light (λ = 254 nm) to determine storage requirements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.